Glucagon-like peptide 1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Glucagon-like peptide 1 is a peptide hormone consisting of 30 or 31 amino acids. It is derived from the tissue-specific posttranslational processing of the proglucagon peptide. This hormone is produced and secreted by intestinal enteroendocrine L-cells and certain neurons within the brainstem upon food consumption. This compound plays a crucial role in glucose homeostasis by enhancing insulin secretion in a glucose-dependent manner and inhibiting glucagon secretion .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of glucagon-like peptide 1 involves recombinant DNA technology. The cDNA encoding this compound is fused with glutathione S-transferase, which includes an enterokinase cleavage site. The recombinant fusion protein is then affinity purified and digested with enterokinase to yield the functional peptide .

Industrial Production Methods: Industrial production of this compound analogs, such as liraglutide and semaglutide, involves chemical synthesis and recombinant DNA technology. These methods ensure high purity and bioactivity of the peptide, making it suitable for therapeutic applications .

Analyse Chemischer Reaktionen

Enzymatic Degradation

GLP-1 is rapidly degraded by enzymes, limiting its plasma half-life to ~2 minutes .

Structural Modifications and SAR Studies

Alanine scanning and mutagenesis studies identified residues critical for receptor binding and activity :

Conformational insights :

-

Cyclization experiments (e.g., disulfide bridges between Cys¹⁶/Cys²⁰) confirmed helical segments (residues 11–21 and 23–34) are essential for receptor binding .

-

Exendin-4, a DPP-4-resistant GLP-1 analog, retains potency via substitutions (e.g., Ser¹⁶→Glu, Arg¹⁸→Ala) .

Conjugation and Stabilization Strategies

To enhance pharmacokinetics, GLP-1 analogs employ:

-

Albumin binding : CJC-1131 (drug affinity complex) and semaglutide (fatty acid conjugation at Lys²⁶) extend half-life to 46–63 hours .

-

DPP-4 resistance : Substitutions at position 8 (e.g., Ala⁸→Aib⁸ in semaglutide) prevent enzymatic cleavage .

Comparative pharmacokinetics :

| Analog | Modification | Half-Life | Receptor Affinity (EC₅₀) |

|---|---|---|---|

| Native GLP-1 | None | 2 min | 0.1 nM |

| Liraglutide | Fatty acid chain at Lys²⁶ | 13 h | 0.12 nM |

| Semaglutide | Aib⁸, Arg³⁴, fatty acid at Lys²⁶ | 63 h | 0.38 nM |

Receptor Binding and Activation Mechanisms

GLP-1 binds its receptor (GLP-1R), a class B GPCR, via a two-step mechanism :

-

N-terminal domain (NTD) interaction : C-terminal helix (residues 23–36) binds NTD.

-

Transmembrane domain (TMD) engagement : N-terminal residues (7–16) insert into TMD, activating Gαs and Gαq pathways.

Key interactions :

Wissenschaftliche Forschungsanwendungen

Type 2 Diabetes Management

GLP-1 receptor agonists (GLP-1 RAs) have revolutionized T2DM treatment by improving glycemic control and promoting weight loss. Semaglutide, for instance, has shown significant reductions in body weight and improvements in cardiovascular health markers among T2DM patients .

Cardiovascular Health

Recent studies indicate that GLP-1 RAs can reduce the risk of major adverse cardiovascular events in patients with T2DM. They improve systolic blood pressure and lipid profiles, contributing to overall cardiovascular health . The mechanism involves anti-inflammatory effects and enhancement of endothelial function.

Weight Management

GLP-1 therapies are effective for weight management due to their appetite-suppressing effects. Clinical trials have demonstrated substantial weight loss in individuals with obesity, even those without diabetes . This application is particularly relevant given the rising prevalence of obesity-related health issues.

Neurodegenerative Diseases

Emerging research suggests potential benefits of GLP-1 RAs in neurodegenerative diseases such as Alzheimer's and Parkinson's. These agents may slow disease progression through neuroprotective mechanisms and reduction of neuroinflammation . A notable case study involved a patient with type 1 diabetes who experienced improved metabolic control after initiating semaglutide therapy, highlighting its potential beyond traditional indications .

Non-Alcoholic Fatty Liver Disease (NAFLD)

GLP-1 RAs have shown promise in treating NAFLD by improving liver histology and reducing liver fat content. Their ability to enhance insulin sensitivity and reduce hepatic steatosis makes them a valuable option for patients with metabolic syndrome .

Other Applications

Research is ongoing into the use of GLP-1 therapies for conditions such as:

- Chronic kidney disease : Evidence suggests renal protective effects.

- Sleep apnea : Weight loss associated with GLP-1 therapy may alleviate symptoms.

- Lipodystrophy syndromes : Studies indicate efficacy in managing metabolic complications associated with these conditions .

Case Studies

Wirkmechanismus

Glucagon-like peptide 1 exerts its effects by binding to the this compound receptor, a G-protein-coupled receptor. This binding activates downstream signaling pathways, leading to the augmentation of insulin secretion, inhibition of glucagon secretion, and slowing of gastric emptying. These actions collectively help regulate blood glucose levels and promote satiety .

Vergleich Mit ähnlichen Verbindungen

Glucose-dependent insulinotropic polypeptide: Another incretin hormone that stimulates insulin secretion but has a glucagonotropic effect during hypoglycemia.

Liraglutide: A long-acting this compound analog used for glycemic control and weight management.

Uniqueness: this compound is unique in its ability to enhance insulin secretion in a glucose-dependent manner, reducing the risk of hypoglycemia. Additionally, its receptor agonists have shown promise in weight management and neuroprotective effects in neurodegenerative diseases .

Biologische Aktivität

Glucagon-like peptide 1 (GLP-1) is a 31-amino acid peptide derived from the proglucagon gene, primarily secreted by intestinal L-cells in response to nutrient ingestion. It plays a crucial role in glucose metabolism and has garnered significant attention for its therapeutic potential in managing type 2 diabetes mellitus (T2DM) and obesity. This article explores the biological activities of GLP-1, its mechanisms of action, clinical implications, and recent research findings.

GLP-1 exerts multiple physiological effects that contribute to glucose homeostasis:

- Stimulation of Insulin Secretion : GLP-1 enhances insulin release from pancreatic β-cells in a glucose-dependent manner, which helps lower blood glucose levels postprandially .

- Inhibition of Glucagon Secretion : It suppresses glucagon release from pancreatic α-cells, reducing hepatic glucose production .

- Delay in Gastric Emptying : By slowing gastric emptying, GLP-1 reduces the rate of glucose absorption into the bloodstream, further aiding in glycemic control .

- Promotion of Satiety : GLP-1 influences central nervous system pathways to promote feelings of fullness, thereby decreasing food intake .

Biological Activities

The biological activities of GLP-1 have been extensively studied, particularly concerning its analogs and receptor agonists. Here are key findings:

Case Studies and Clinical Research

Recent clinical studies have highlighted the effectiveness of GLP-1 receptor agonists in managing diabetes and related conditions:

- Weight Management in Type 1 Diabetes : A case study involving a 36-year-old woman with long-standing type 1 diabetes demonstrated significant weight loss (16 kg) and improved glycemic control after treatment with semaglutide, a GLP-1 receptor agonist .

- Acute Pancreatitis Risk : A population-based case-control study found that treatment with GLP-1-based therapies like sitagliptin and exenatide was associated with an increased risk of hospitalization for acute pancreatitis . The adjusted odds ratio for acute pancreatitis was significantly higher among users compared to non-users.

- Cognitive Function : Secondary analyses from randomized clinical trials indicated that GLP-1 agonists were associated with a lower risk of cognitive impairment and dementia among patients with T2DM .

Structural Modifications and Analog Development

Research into structural modifications of GLP-1 has led to the development of more stable analogs that exhibit enhanced biological activity:

- N-terminal Modifications : Modifications such as [D-Ala(2)]GLP-1 showed improved glycemic control despite lower receptor binding affinity, indicating that decreased degradation rather than enhanced receptor interaction contributes to its efficacy .

- Chimeric Peptides : Studies on secretin-class chimeric peptides have demonstrated increased potency through specific modifications, enhancing their therapeutic potential against diabetes .

Eigenschaften

CAS-Nummer |

89750-14-1 |

|---|---|

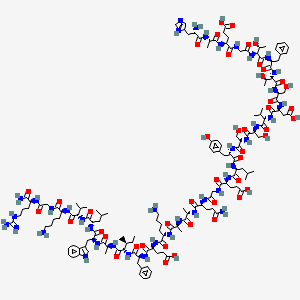

Molekularformel |

C149H226N40O45 |

Molekulargewicht |

3297.6 g/mol |

IUPAC-Name |

(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C149H226N40O45/c1-17-76(10)119(146(232)167-80(14)126(212)175-104(60-86-63-159-91-36-25-24-35-89(86)91)136(222)177-100(56-73(4)5)137(223)186-117(74(6)7)144(230)174-93(37-26-28-52-150)128(214)160-65-110(197)168-92(122(154)208)39-30-54-158-149(155)156)188-138(224)102(57-83-31-20-18-21-32-83)178-133(219)98(47-51-115(204)205)173-132(218)94(38-27-29-53-151)170-124(210)78(12)164-123(209)77(11)166-131(217)97(44-48-109(153)196)169-111(198)66-161-130(216)96(46-50-114(202)203)172-134(220)99(55-72(2)3)176-135(221)101(59-85-40-42-88(195)43-41-85)179-141(227)106(68-190)182-143(229)108(70-192)183-145(231)118(75(8)9)187-140(226)105(62-116(206)207)180-142(228)107(69-191)184-148(234)121(82(16)194)189-139(225)103(58-84-33-22-19-23-34-84)181-147(233)120(81(15)193)185-112(199)67-162-129(215)95(45-49-113(200)201)171-125(211)79(13)165-127(213)90(152)61-87-64-157-71-163-87/h18-25,31-36,40-43,63-64,71-82,90,92-108,117-121,159,190-195H,17,26-30,37-39,44-62,65-70,150-152H2,1-16H3,(H2,153,196)(H2,154,208)(H,157,163)(H,160,214)(H,161,216)(H,162,215)(H,164,209)(H,165,213)(H,166,217)(H,167,232)(H,168,197)(H,169,198)(H,170,210)(H,171,211)(H,172,220)(H,173,218)(H,174,230)(H,175,212)(H,176,221)(H,177,222)(H,178,219)(H,179,227)(H,180,228)(H,181,233)(H,182,229)(H,183,231)(H,184,234)(H,185,199)(H,186,223)(H,187,226)(H,188,224)(H,189,225)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H4,155,156,158)/t76-,77-,78-,79-,80-,81+,82+,90-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,117-,118-,119-,120-,121-/m0/s1 |

InChI-Schlüssel |

DTHNMHAUYICORS-KTKZVXAJSA-N |

SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CN=CN6)N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC6=CN=CN6)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CN=CN6)N |

Sequenz |

HAEGTFTSDVSSYLEGQAAKEFIAWLVKGR |

Synonyme |

GLP-I (1-37) glucagon-like peptide 1 (1-37) glucagon-like peptide I (1-37) proglucagon (72-108) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.